molecular formula C26H16Cl2N4O7 B10893432 N,N'-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide)

N,N'-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide)

Cat. No.: B10893432
M. Wt: 567.3 g/mol
InChI Key: ICFZMDCXGSUVGK-UHFFFAOYSA-N
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Description

N,N’-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide): is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of two benzamide groups connected by an oxygen bridge, with additional chloro and nitro substituents on the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide) typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with oxydibenzene-4,1-diamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a base like triethylamine to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N’-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide) undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide groups, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products:

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized benzamide derivatives.

Scientific Research Applications

N,N’-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro and chloro substituents.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    N,N’-(oxydi-4,1-phenylene)bis(2-methylbenzamide): Similar structure but with methyl groups instead of chloro and nitro groups.

    N,N’-(oxydi-4,1-phenylene)bis(4-nitrobenzamide): Similar structure with nitro groups but without chloro substituents.

    N,N’-(oxydi-4,1-phenylene)bis(4-aminobenzamide): Similar structure with amino groups instead of nitro groups.

Uniqueness: N,N’-(oxydibenzene-4,1-diyl)bis(2-chloro-5-nitrobenzamide) is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C26H16Cl2N4O7

Molecular Weight

567.3 g/mol

IUPAC Name

2-chloro-N-[4-[4-[(2-chloro-5-nitrobenzoyl)amino]phenoxy]phenyl]-5-nitrobenzamide

InChI

InChI=1S/C26H16Cl2N4O7/c27-23-11-5-17(31(35)36)13-21(23)25(33)29-15-1-7-19(8-2-15)39-20-9-3-16(4-10-20)30-26(34)22-14-18(32(37)38)6-12-24(22)28/h1-14H,(H,29,33)(H,30,34)

InChI Key

ICFZMDCXGSUVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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